Cas no 14686-13-6 (2-Heptene, (2E)-)
2-Heptene, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Heptene, (2E)-
- Heptylene-2, trans-
- trans-2-Heptene
- trans-2-Hepteneneat
- (E)-2-C7H14
- (E)-2-Heptene
- 2-Heptene trans
- trans-hept-2-ene
- 2-HEPTENE
- (2E)-2-Heptene
- 2-heptene,(E)-
- TRANS-HEPTENE-2
- HEPTENE(TRANS-2-)
- NSC74131
- NSC-74131
- EINECS 238-727-2
- CHEBI:90059
- (2E)-hept-2-ene
- NS00021940
- 14686-13-6
- MFCD00009506
- EINECS 209-768-3
- trans-2-Heptene, 99%
- 41QAT2N2RG
- (E)-hept-2-ene
- AKOS015913505
- OTTZHAVKAVGASB-HWKANZROSA-N
- 2-Heptene, trans-
- (2E)-2-Heptene #
- 2-Heptene, (E)-
- Heptylene-2-trans
- J-008275
- DTXSID70881227
- NSC 74131
- ECH654N3CO
- HEPT-2-ENE, TRANS-
- Q27162283
- DTXSID0074718
- UNII-ECH654N3CO
- STL301895
-
- MDL: MFCD00009506
- Inchi: 1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+
- InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
- SMILES: C(C/C=C/C)CC
Computed Properties
- Exact Mass: 98.10962
- Monoisotopic Mass: 98.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 44
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Combustible liquid,Irritating.
- Density: 0.701 g/mL at 25 °C(lit.)
0.705 g/mL at 25 °C - Melting Point: -109.48°C
- Boiling Point: 98 °C(lit.)
- Flash Point: Fahrenheit: 26.6 ° f
Celsius: -3 ° c - Refractive Index: n20/D 1.404(lit.)
n20/D 1.405 - PSA: 0
- LogP: 2.75270
- Vapor Pressure: 88 mmHg ( 37.7 °C)
- Solubility: Not determined
2-Heptene, (2E)- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H319-H335
- Warning Statement: P210-P261-P301+P310-P305+P351+P338-P331
- Hazardous Material transportation number:UN 3295 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38-65
- Safety Instruction: 16-26-36-62
-
Hazardous Material Identification:
- Risk Phrases:11-36/37/38-65
- Packing Group:II
- Hazard Level:3.1
- HazardClass:3.1
- PackingGroup:II
- Storage Condition:Flammable area
2-Heptene, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00181-5g |
2-Heptene, (2E)- |
14686-13-6 | 99% | 5g |
¥3538.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00181-1g |
2-Heptene, (2E)- |
14686-13-6 | 99% | 1g |
¥1088.0 | 2024-07-19 | |
| abcr | AB107328-5 g |
trans-2-Heptene, 97%; . |
14686-13-6 | 97% | 5g |
€133.20 | 2023-06-24 | |
| abcr | AB107328-25 g |
trans-2-Heptene, 97%; . |
14686-13-6 | 97% | 25g |
€479.40 | 2023-06-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 738646-1G |
2-Heptene, (2E)- |
14686-13-6 | 1g |
¥909.94 | 2023-11-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 738646-5G |
2-Heptene, (2E)- |
14686-13-6 | 5g |
¥2964.83 | 2023-11-25 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-258266-1g |
trans-2-Heptene, |
14686-13-6 | 1g |
¥714.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-258266-1 g |
trans-2-Heptene, |
14686-13-6 | 1g |
¥714.00 | 2023-07-10 | ||
| abcr | AB107328-5g |
trans-2-Heptene, 97%; . |
14686-13-6 | 97% | 5g |
€462.30 | 2025-04-20 | |
| abcr | AB107328-25g |
trans-2-Heptene, 97%; . |
14686-13-6 | 97% | 25g |
€740.20 | 2025-04-20 |
2-Heptene, (2E)- Production Method
Production Method 1
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Production Method 2
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
2-Heptene, (2E)- Raw materials
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2-Heptene, (2E)- Suppliers
2-Heptene, (2E)- Related Literature
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John R. Lindsay Smith,Gloriana Reginato Org. Biomol. Chem. 2003 1 2543
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John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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Phyllis A. Leber,Anthony J. Nocket,Matthew F. Wipperman,Sylvia Zohrabian,Christopher Y. Bemis,Munsha K. Sidhu Org. Biomol. Chem. 2013 11 5994
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5. 1,3-Dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxideDavid F. Corbett J. Chem. Soc. Perkin Trans. 1 1986 421
Additional information on 2-Heptene, (2E)-
2-Heptene, (2E)-: An Overview of Its Properties, Applications, and Recent Research
2-Heptene, (2E)- (CAS No. 14686-13-6) is a linear unsaturated hydrocarbon with a double bond at the second carbon atom in the trans configuration. This compound is an important intermediate in various chemical and pharmaceutical processes due to its unique structural properties and reactivity. In this article, we will delve into the chemical characteristics, applications, and recent research advancements of 2-Heptene, (2E)-.
Chemical Structure and Properties
2-Heptene, (2E)- has the molecular formula C7H14. The presence of the trans double bond at the second carbon atom imparts specific physical and chemical properties to this compound. It is a colorless liquid with a mild, characteristic odor. The boiling point of 2-Heptene, (2E)- is approximately 130°C, making it suitable for various industrial processes that require moderate temperatures.
The trans configuration of the double bond in 2-Heptene, (2E)- affects its reactivity and stability. It is less reactive compared to its cis isomer due to the spatial arrangement of the substituents around the double bond. This reduced reactivity makes it a valuable intermediate in synthetic routes where controlled reactions are necessary.
Synthesis and Production
The synthesis of 2-Heptene, (2E)- can be achieved through various methods. One common approach involves the dehydration of 3-heptanol using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds via an E1 mechanism, leading to the formation of the trans isomer as the major product due to steric factors.
Another method involves the Wittig reaction between heptanal and a ylide derived from triphenylphosphine and an alkyl halide. This method provides a high yield of 2-Heptene, (2E)- with excellent stereocontrol. Recent advancements in catalytic methods have also improved the efficiency and selectivity of these synthetic routes.
Applications in Chemical and Pharmaceutical Industries
2-Heptene, (2E)- finds extensive applications in both chemical and pharmaceutical industries. In the chemical industry, it serves as a versatile building block for the synthesis of more complex molecules. Its use as a monomer in polymerization reactions has led to the development of novel materials with unique properties.
In pharmaceutical research, 2-Heptene, (2E)- is used as an intermediate in the synthesis of various drugs and biologically active compounds. Its ability to undergo selective functionalization reactions makes it a valuable starting material for drug discovery and development processes.
Recent Research Advancements
The study of 2-Heptene, (2E)- has seen significant advancements in recent years. Researchers have explored its potential in green chemistry applications, focusing on developing sustainable synthetic methods that minimize environmental impact. For instance, catalytic systems using metal complexes such as palladium and ruthenium have been developed to enhance the efficiency and selectivity of reactions involving 2-Heptene, (2E)-.
In addition, studies have investigated the use of 2-Heptene, (2E)- in bioactive molecule synthesis. A notable example is its role in the synthesis of natural products with therapeutic potential. Researchers have successfully utilized 2-Heptene, (2E)--based intermediates to synthesize compounds with anti-inflammatory and anti-cancer properties.
Safety Considerations and Handling strong> p > < p >While 2 - Heptene , ( 2 E ) - strong >is generally considered safe for industrial use , proper handling precautions should be followed . It is important to store this compound in a well - ventilated area away from sources of ignition . Personal protective equipment such as gloves , goggles , and respirators should be worn when handling large quantities or during extended exposure . p > < p >In conclusion ,< strong > 2 - Heptene , ( 2 E ) - strong >is a versatile compound with significant applications in chemical and pharmaceutical industries . Its unique structural properties make it an essential intermediate in various synthetic routes . Ongoing research continues to expand its potential uses , contributing to advancements in fields such as green chemistry and drug discovery . p > article > response >
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